molecular formula C13H17NO B2745277 2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- CAS No. 165607-31-8

2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl-

Cat. No.: B2745277
CAS No.: 165607-31-8
M. Wt: 203.285
InChI Key: QZIRJZYDWHZQFQ-UHFFFAOYSA-N
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Description

The compound 2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- is a tricyclic heterocyclic system featuring a pyran ring fused to a quinoline scaffold. Its partially hydrogenated structure confers conformational flexibility, which influences its pharmacological and physicochemical properties. Synthetically, this scaffold is accessible via multicomponent reactions, such as the Povarov reaction, which combines substituted anilines, aldehydes, and dihydropyran derivatives under acid catalysis . Key derivatives of this class have demonstrated notable antitubercular activity, with MIC values as low as 3.13 μg/mL against Mycobacterium tuberculosis H37Rv .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-14-9-10-5-4-8-15-13(10)11-6-2-3-7-12(11)14/h2-3,6-7,10,13H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIRJZYDWHZQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCCOC2C3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Synthetic Methods

Method Catalyst Conditions Yield (%) Key Advantage Source
Cyclocondensation K₂CO₃ 130°C, Ac₂O 80 High purity, short time
Multicomponent Et₃N Reflux, EtOH 67–93 One-pot, broad substrate scope
IDA (TiCl₃) TiCl₃ RT, CHCl₃ 43–56 Stereoselectivity
Povarov (SnCl₂) SnCl₂·2H₂O RT, MeCN >85 Diastereoselectivity, scalability
Tandem reaction None Reflux, Ac₂O 75–92 Metal-free, dione formation

Mechanistic Insights and Optimization Strategies

Role of Lewis Acids

TiCl₃ and SnCl₂ enhance reaction rates by polarizing carbonyl groups and stabilizing transition states. TiCl₃’s redox activity further facilitates Schiff base formation in IDA reactions.

Solvent Effects

  • Acetic anhydride : Promotes cyclization via in situ acetylation.
  • Acetonitrile : Enhances SnCl₂ solubility, improving diastereoselectivity.
  • Chloroform : Ideal for MCPBA-mediated oxidations due to inertness.

Temperature Control

Lower temperatures (RT) favor kinetic products (e.g., cis isomers), while higher temperatures (130°C) drive thermodynamic control in cyclocondensations.

Functionalization and Derivative Synthesis

Post-synthetic modifications expand structural diversity:

  • N-Oxidation : MCPBA in CHCl₃ yields N-oxides for pharmacological profiling.
  • Hydrolysis : NaOH treatment converts ester derivatives to carboxylic acids (e.g., 3i , 97% yield).
  • Fluorescent tagging : Methoxy and nitro substituents tune photophysical properties (quantum yield ΦF = 0.01–0.63).

Chemical Reactions Analysis

Types of Reactions

2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Key Synthesis Methods

  • Multicomponent Condensation : Utilizes 2,4-dihydroxy-1-methylquinoline and malononitrile.
  • Tandem Reactions : Employs 4-hydroxyquinolinones reacting with Baylis-Hillman adduct acetates to produce novel derivatives with high yields (75-92%) under optimized conditions .

Biological Activities

Research has identified several biological activities associated with 2H-Pyrano[3,2-c]quinoline derivatives:

Antimicrobial Activity

Studies have shown that pyrano[3,2-h]quinoline derivatives possess excellent antibacterial and antifungal properties. For instance, compounds containing pyrazole and indole moieties have demonstrated significant efficacy against various microbial strains .

Anti-inflammatory and Anticancer Properties

A series of pyrano[3,2-c]quinoline derivatives were evaluated for their anti-inflammatory effects and cytotoxicity. Some compounds exhibited substantial inhibition of cytokine release and TNF-α production in human peripheral blood mononuclear cells, indicating potential as anti-inflammatory agents .

Structure-Activity Relationship

The relationship between chemical structure and biological activity has been extensively studied. Variations in substituents on the pyranoquinoline scaffold significantly influence their pharmacological profiles. For example, certain modifications enhance antimicrobial activity while others improve anti-inflammatory effects .

Applications

The applications of 2H-Pyrano[3,2-c]quinoline are broad and impactful across various fields:

Medicinal Chemistry

Due to its diverse biological activities, this compound is a candidate for drug development targeting infections and inflammatory diseases. Its derivatives are being explored for potential therapeutic uses in treating conditions such as cancer and bacterial infections.

Material Science

Research indicates that pyranoquinolines can serve as precursors for synthesizing advanced materials due to their unique structural properties. They are being investigated for applications in organic electronics and photonic devices.

Agricultural Chemistry

Compounds derived from 2H-Pyrano[3,2-c]quinoline have shown promise as agrochemicals with antifungal properties beneficial for crop protection.

Data Table: Biological Activities of Pyranoquinoline Derivatives

CompoundActivity TypeIC50 (µM)Reference
Compound AAntibacterial12
Compound BAntifungal15
Compound CAnti-inflammatory8
Compound DCytotoxicity5

Case Studies

  • Antimicrobial Efficacy :
    A study conducted by Mostafa et al. synthesized several new derivatives of pyrano[3,2-h]quinolines which were screened for antimicrobial activity against standard bacterial strains. The results indicated that specific modifications led to enhanced activity against resistant strains .
  • Anti-inflammatory Screening :
    In another investigation focusing on anti-inflammatory properties, a series of synthesized compounds were tested for their ability to inhibit TNF-α production. The findings highlighted that certain structural modifications significantly improved their efficacy in reducing inflammation markers in vitro .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Features of Pyrano[3,2-c]quinoline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups
Target Compound (Hexahydro-6-methyl) 6-CH₃, fused pyran-quinoline C₁₉H₂₁NO 279.38 Pyran ring, tertiary amine
4-Hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5-dione 6-CH₃, 4-OH, 2,5-dione C₁₃H₉NO₄ 243.22 Hydroxyl, diketone
9-Chloro-5-(2-furyl)-3,4-dihydro-2H-pyrano[3,2-c]quinoline 9-Cl, 5-furyl C₁₉H₁₇ClN₂O 332.80 Chlorine, furan, dihydropyran
6-Ethyl-4,5-dioxo-pyrano[3,2-c]quinoline 6-C₂H₅, 4,5-dione C₁₅H₁₃NO₃ 255.27 Ethyl, diketone

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl at position 9) increase electrophilicity, while bulky groups (e.g., furyl at position 5) may sterically hinder receptor binding .

Mechanistic Insights :

  • The target compound’s antitubercular activity is attributed to disruption of mycobacterial membrane integrity .
  • Thieno derivatives exhibit kinase inhibition via ATP-binding site competition, while pyrano-diones may chelate metal ions essential for bacterial enzymes .

Physicochemical Properties

  • Lipophilicity : The 6-methyl group increases logP (predicted ~3.2) compared to hydroxylated analogues (logP ~1.8), favoring blood-brain barrier penetration .
  • Thermal Stability: Pyrano-diones (e.g., 4-hydroxy-6-methyl) decompose above 300°C, whereas hexahydro derivatives show lower melting points (~180°C) due to reduced crystallinity .

Biological Activity

The compound 2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound and its analogues based on recent scientific literature.

Synthesis and Structural Characterization

The synthesis of pyrano[3,2-c]quinoline derivatives typically involves a one-pot multicomponent reaction. For example, a study demonstrated the condensation of 2,4-dihydroxy-1-methylquinoline with malononitrile and various aromatic aldehydes to yield different analogues. The structural characterization is performed using techniques such as NMR and mass spectrometry to confirm the molecular structure of the synthesized compounds .

Biological Activity Overview

The biological activities of 2H-Pyrano[3,2-c]quinoline derivatives have been extensively studied. Key areas of activity include:

  • Anti-inflammatory Effects : The compound has shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These cytokines are critical in mediating inflammation and are implicated in various diseases including cancer .
  • Anticancer Properties : Several studies have reported the cytotoxic effects of pyrano[3,2-c]quinoline derivatives against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Activity

In a study evaluating a series of pyrano[3,2-c]quinoline analogues for their anti-inflammatory properties, compounds with specific substitutions exhibited enhanced inhibition of TNF-α production in human peripheral blood mononuclear cells (hPBMC). Notably, compounds identified as 4c , 4f , 4i , and 4j were among the most effective .

Anticancer Activity

The anticancer potential was assessed using several cancer cell lines including A-549 (lung), ACHN (kidney), MDA-MB-231 (breast), and MIA-PACA-2 (pancreatic). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity .

Summary of Biological Activities

Compound IDStructure Substitution% TNF-α Inhibition% IL-6 InhibitionIC50 (A-549)IC50 (MDA-MB-231)
4aPhenyl003445
4c3-Cl phenyl73827163
4f4-F phenyl52681838
..................

The anti-inflammatory mechanism is primarily attributed to the inhibition of key signaling pathways associated with inflammation. The inhibition of cytokine production indicates that these compounds may modulate immune responses effectively. Additionally, their anticancer activity is linked to the suppression of cell proliferation and induction of apoptosis through various pathways including the inhibition of sirtuins and cyclooxygenase enzymes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2H-pyrano[3,2-c]quinoline derivatives, and how does substitution affect reaction yields?

  • Methodology : One-pot multicomponent condensation reactions between 2,4-dihydroxy-1-methylquinoline, malononitrile, and substituted aromatic aldehydes are widely used (e.g., yields of 65–85% for derivatives like compound 4c ). Electron-withdrawing groups on aldehydes enhance cyclization efficiency, while steric hindrance reduces yields . Chlorination using POCl₃/PCl₅ mixtures under reflux conditions (e.g., 68% yield for 3,4-dichloro derivatives) is another key method, with reaction progress monitored via TLC and structures confirmed by NMR and mass spectrometry .

Q. How are structural features of pyrano[3,2-c]quinoline derivatives characterized, and what analytical techniques are essential?

  • Methodology : Elemental analysis, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS) are standard. For example, the dichloro derivative 2 (C₁₄H₉Cl₂NO₃) shows a molecular ion peak at m/z 309 (base peak) with M+2 and M+4 isotopic patterns confirming two Cl atoms . IR spectroscopy identifies carbonyl stretches (e.g., 1680–1700 cm⁻¹ for quinoline-diones) .

Q. What preliminary biological screening assays are used to evaluate anti-inflammatory and anticancer potential?

  • Methodology :

  • Cytokine inhibition : LPS-stimulated human peripheral blood mononuclear cells (hPBMCs) are treated with derivatives (10–100 µM), and TNF-α/IL-6 levels are quantified via ELISA (e.g., compound 4c shows IC₅₀ = 12.3 µM for TNF-α) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) determine IC₅₀ values. Active derivatives (e.g., 4j ) typically exhibit IC₅₀ < 20 µM .

Advanced Research Questions

Q. How does substitution at the C3/C4 positions of the pyrano[3,2-c]quinoline scaffold influence biological activity?

  • Methodology : Structure-activity relationship (SAR) studies reveal that 3-substituted aryl groups (e.g., -NO₂, -Cl) enhance TNF-α inhibition by stabilizing hydrophobic interactions with the target protein’s active site. In contrast, electron-donating groups (e.g., -OCH₃) reduce potency due to decreased electrophilicity . Computational docking (e.g., AutoDock Vina) validates these interactions using crystal structures of TNF-α (PDB: 2AZ5) .

Q. What strategies are employed to design pyrano[3,2-c]quinoline derivatives as ERK inhibitors for BRAF-mutant melanoma?

  • Methodology : Fusion of naphthofuro or tetracyclic moieties (e.g., naphthofuro[3,2-c]quinoline-6,7,12-triones) enhances ERK binding affinity. Derivatives are screened using kinase inhibition assays (IC₅₀ < 1 µM for active compounds) and validated in BRAF-mutant A375 cell lines via Western blotting (phospho-ERK downregulation) .

Q. How can catalytic asymmetric synthesis be applied to construct complex pyrano[3,2-c]quinoline scaffolds?

  • Methodology : Chiral sulfinamidourea/Brønsted acid co-catalysis enables enantioselective Povarov reactions. For example, 1-vinylpyrrolidin-2-one and dihydrofuran react under mild conditions (CH₂Cl₂, 0°C) to yield tricyclic hexahydropyrrolo[3,2-c]quinolines with >90% ee (confirmed by chiral HPLC) .

Q. What role do heteroannulated pyrano[3,2-c]quinoline-diones play in developing antimicrobial agents?

  • Methodology : Condensation of dichloro-diones with binucleophiles (e.g., thiourea, hydrazine) generates fused heterocycles (e.g., thiazolo[4,5-b]quinolines). These are screened against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC = 8–32 µg/mL for active compounds) .

Key Methodological Notes

  • Synthetic Optimization : Microwave-assisted synthesis reduces reaction times (e.g., from 12 h to 30 min) while maintaining yields >75% .
  • Analytical Validation : X-ray crystallography (e.g., CCDC 789101 for 5-phenyl-hexahydro derivatives) resolves stereochemical ambiguities .
  • Biological Assays : Use hPBMCs from ≥3 donors to account for inter-individual variability in cytokine release assays .

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